molecular formula C20H18N4O3S2 B15101462 4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide

Cat. No.: B15101462
M. Wt: 426.5 g/mol
InChI Key: UJWDLNASSUZDPH-UHFFFAOYSA-N
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Description

The compound 4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a dihydro-pyrrole core substituted with a hydroxyl group, an imino moiety, and a 4-phenylthiazole ring. The benzenesulfonamide group is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) and therapeutic applications .

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

4-[[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C20H18N4O3S2/c21-19-18(20-23-16(12-28-20)14-4-2-1-3-5-14)17(25)11-24(19)10-13-6-8-15(9-7-13)29(22,26)27/h1-9,12,21,25H,10-11H2,(H2,22,26,27)

InChI Key

UJWDLNASSUZDPH-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Sulfonation and Chloromethylation

  • Sulfonation of toluene : Toluene is sulfonated using chlorosulfonic acid at 0–5°C to yield 4-methylbenzenesulfonyl chloride.
  • Chlorination : The methyl group is chlorinated via radical-initiated reaction with Cl₂ under UV light, producing 4-(chloromethyl)benzenesulfonyl chloride.
  • Amination : Treatment with aqueous ammonia (30%) at 15–20°C yields 4-(chloromethyl)benzenesulfonamide.

Key Data :

  • Yield: 72% after recrystallization from ethanol/water.
  • Characterization: $$ ^1H $$ NMR (500 MHz, DMSO-$$d_6$$): δ 7.82 (d, $$ J = 8.2 $$ Hz, 2H), 7.52 (d, $$ J = 8.2 $$ Hz, 2H), 4.72 (s, 2H), 2.45 (s, 3H).

Synthesis of the Pyrrole-Thiazole Hybrid

The pyrrole-thiazole scaffold is constructed via a thiosemicarbazone intermediate, as reported in and.

Formation of 1-Methyl-1H-pyrrole-2-carbaldehyde Thiosemicarbazone

  • Condensation : 1-Methyl-1H-pyrrole-2-carbaldehyde reacts with thiosemicarbazide in ethanol under reflux (12 h) to form the thiosemicarbazone.
  • Cyclization with Phenacyl Bromide : The thiosemicarbazone is treated with phenacyl bromide in dry toluene at 80°C for 6 h, forming 3-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrole.

Optimization Note : Use of InCl₃ (10 mol%) enhances regioselectivity for thiazole formation, minimizing byproducts.

Introduction of 4-Hydroxy-2-imino Groups

  • Oxidative Imination : The pyrrole-thiazole intermediate is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C, introducing the 2-imino group.
  • Hydroxylation : Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the 4-hydroxy derivative.

Key Data :

  • Overall Yield: 58% (two steps).
  • Characterization: IR (KBr): 3420 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N). $$ ^1H $$ NMR (500 MHz, CDCl₃): δ 7.65–7.60 (m, 2H, thiazole-H), 7.45–7.30 (m, 5H, phenyl-H), 6.82 (s, 1H, pyrrole-H).

Coupling of Pyrrole-Thiazole Hybrid with Benzenesulfonamide

The final step involves nucleophilic substitution between 4-(chloromethyl)benzenesulfonamide and the pyrrole-thiazole amine.

Reaction Conditions

  • Base-Mediated Coupling : The pyrrole-thiazole compound (1.2 equiv) and 4-(chloromethyl)benzenesulfonamide (1.0 equiv) are refluxed in dry DMF with K₂CO₃ (2.0 equiv) for 12 h.
  • Workup : The mixture is diluted with ice water, and the precipitate is filtered and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Key Data :

  • Yield: 65%.
  • Characterization: HRMS (ESI): m/z calcd for C₂₁H₁₉N₅O₃S₂ [M+H]⁺: 486.0964; found: 486.0968. $$ ^13C $$ NMR (125 MHz, DMSO-$$d_6$$): δ 167.2 (C=N), 152.1 (thiazole-C), 141.5 (pyrrole-C), 138.2 (sulfonamide-C).

Challenges and Optimization Strategies

  • Regioselectivity in Thiazole Formation :

    • Use of InCl₃ directs cyclization to the 4-phenylthiazole isomer, avoiding 5-phenyl byproducts.
    • Solvent choice (toluene vs. dioxane) impacts reaction rate and purity.
  • Stability of Imino Group :

    • Strict anhydrous conditions prevent hydrolysis of the imino group during coupling.
  • Scalability :

    • Batch-wise addition of diacetyl in pyrrole synthesis prevents exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potential biological activities .

Scientific Research Applications

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related benzenesulfonamide derivatives and their properties based on the provided evidence:

Compound Key Substituents Bioactivity/Application Reference
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Pyrazoline ring, hydroxylphenyl, aryl groups Carbonic anhydrase inhibition, cytotoxicity
(E)-4-((3-Substituted phenyl-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide Pyrazole ring, substituted phenyl groups, methyleneamino linker In silico diuretic activity prediction
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide Methoxy groups, morpholine-sulfonyl substituent Structural analog (no bioactivity data provided)
4-Acetyl-N-butylbenzene-1-sulfonamide Acetyl group, butyl chain Structural analog (no bioactivity data provided)

Structural and Functional Insights

Core Heterocyclic Rings: The target compound’s dihydro-pyrrole ring differs from pyrazoline (in ) and pyrazole (in ) analogs.

Substituent Effects: The hydroxyl and imino groups in the target compound could enhance solubility and hydrogen-bonding interactions with biological targets, contrasting with lipophilic substituents like methoxy or acetyl groups in . The benzenesulfonamide group is conserved across all analogs, suggesting shared mechanisms (e.g., enzyme inhibition via sulfonamide-Zn²⁺ interactions in carbonic anhydrase) .

Bioactivity Correlations: Pyrazoline-based benzenesulfonamides () exhibit carbonic anhydrase inhibition and cytotoxicity, implying that the target compound’s thiazole and dihydro-pyrrole groups may modulate similar pathways.

Research Findings and Implications

Spectroscopic and Computational Characterization

  • Synthetic Validation : Analogous compounds (e.g., ) were characterized using ¹H/¹³C NMR, HRMS, and FTIR, methods likely applicable to the target compound.
  • In Silico Predictions : Tools like Multiwfn () enable wavefunction analysis for predicting electronic properties, while bioactivity radar charts () could model the target’s pharmacokinetics.

Bioactivity Hypotheses

  • Enzyme Inhibition : The benzenesulfonamide-thiazole combination may enhance binding to metalloenzymes (e.g., carbonic anhydrase), as seen in pyrazoline analogs .

Biological Activity

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazole ring, a pyrrole ring, and a benzenesulfonamide moiety, making it a subject of interest for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3S2C_{20}H_{18}N_{4}O_{3}S_{2} with a molecular weight of 426.5 g/mol. The IUPAC name is this compound. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC20H18N4O3S2
Molecular Weight426.5 g/mol
IUPAC Name4-{[4-hydroxy-2-imino...
InChI KeyUJWDLNASSUZDPH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiazole and pyrrole rings are believed to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzenesulfonamide group enhances the compound's binding affinity and specificity for its targets, leading to various biological effects such as:

  • Inhibition of microbial growth .
  • Modulation of inflammatory pathways .
  • Potential anticancer effects .

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrrole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. A study highlighted that certain thiazole derivatives demonstrated comparable activity to standard antibiotics like norfloxacin against Staphylococcus epidermidis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazole-containing compounds have been reported to exhibit cytotoxicity against several cancer cell lines. For example, compounds with similar structures displayed IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cell lines . The presence of electron-donating groups on the phenyl ring was found to enhance the cytotoxic activity significantly.

Anti-inflammatory Effects

The mechanism by which this compound exerts anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Specific studies have shown that thiazole derivatives can modulate these pathways effectively .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Anticonvulsant Activity : A related thiazole-integrated pyrrole compound was found to have significant anticonvulsant properties, providing complete protection in animal models .
  • Cytotoxicity Studies : A series of thiazole derivatives were synthesized and tested against various cancer cell lines, revealing that structural modifications significantly impacted their potency .

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